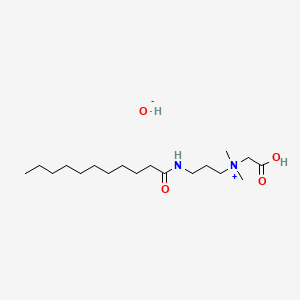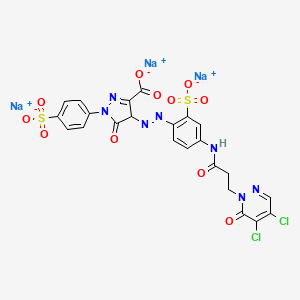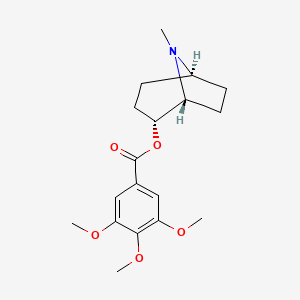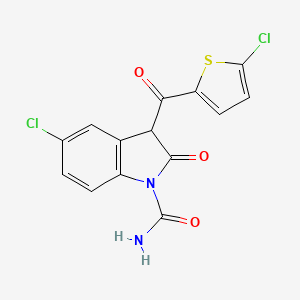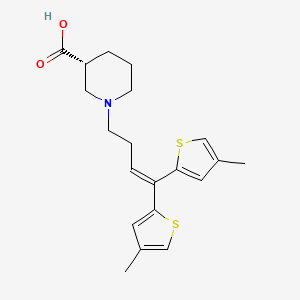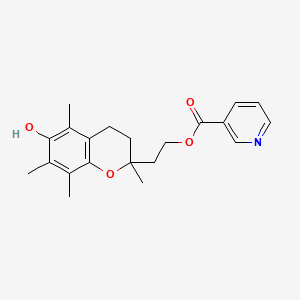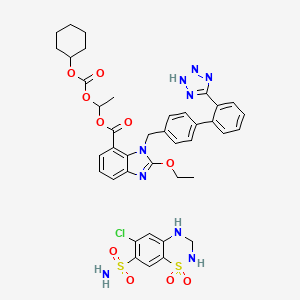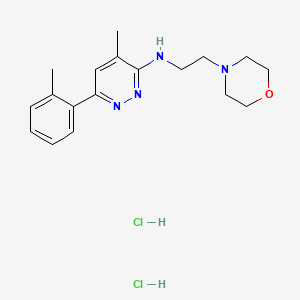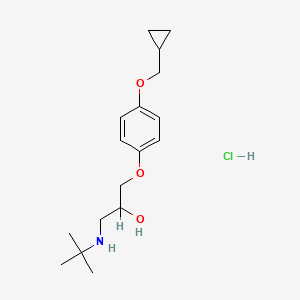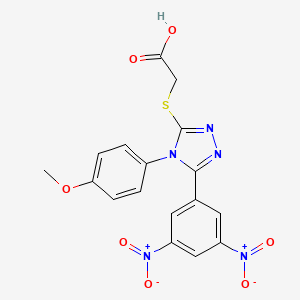
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a triazole ring substituted with dinitrophenyl and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The dinitrophenyl and methoxyphenyl groups are then introduced through substitution reactions, often using nitration and methoxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or hydroxylamines. Substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism by which acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The dinitrophenyl and methoxyphenyl groups can participate in various interactions, such as hydrogen bonding or π-π stacking, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-: Similar structure but with a hydroxy group instead of a methoxy group.
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- imparts unique electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with different substituents, potentially leading to different biological activities or chemical behaviors.
Eigenschaften
CAS-Nummer |
119228-55-6 |
|---|---|
Molekularformel |
C17H13N5O7S |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
2-[[5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H13N5O7S/c1-29-14-4-2-11(3-5-14)20-16(18-19-17(20)30-9-15(23)24)10-6-12(21(25)26)8-13(7-10)22(27)28/h2-8H,9H2,1H3,(H,23,24) |
InChI-Schlüssel |
BWLAGYWPYBEBMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


